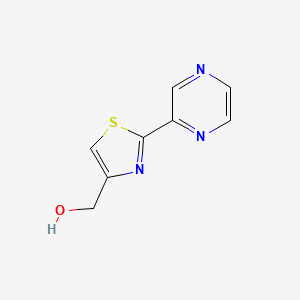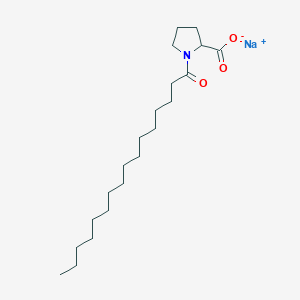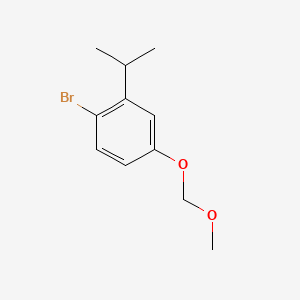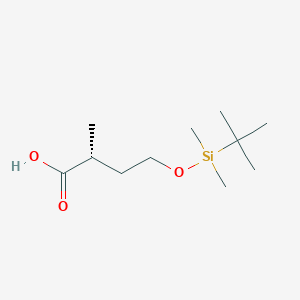![molecular formula C11H12BrN3 B13897649 7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)
7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 7th position and a cyclopentyl group at the 3rd position of the triazolopyridine ring. It has a molecular formula of C11H12BrN3 and a molecular weight of 266.14 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-cyclopentyl-1H-pyrazole with bromine in the presence of a base to form the desired triazolopyridine structure. The reaction is usually carried out in an inert atmosphere at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed
Major Products Formed
Substitution Products: Formation of 7-amino or 7-thio derivatives.
Oxidation Products: Formation of oxides or hydroxylated derivatives.
Reduction Products: Formation of reduced triazolopyridine derivatives
Aplicaciones Científicas De Investigación
7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and chemical processes
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo[1,2,4]triazolo[4,3-a]pyridine: Lacks the cyclopentyl group but shares the triazolopyridine core.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Contains a hydroxyl group instead of a bromine atom
Uniqueness
7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer distinct chemical and biological properties. These structural features enhance its reactivity and potential as a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C11H12BrN3 |
|---|---|
Peso molecular |
266.14 g/mol |
Nombre IUPAC |
7-bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C11H12BrN3/c12-9-5-6-15-10(7-9)13-14-11(15)8-3-1-2-4-8/h5-8H,1-4H2 |
Clave InChI |
AYOJRDPNUCNGBH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=NN=C3N2C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester](/img/structure/B13897593.png)

![[1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane](/img/structure/B13897607.png)


![Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13897631.png)




